3-chloro-4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
Beschreibung
3-Chloro-4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a heterocyclic compound featuring a pyridine core substituted at position 3 with a chlorine atom and at position 4 with a methoxy group. The methoxy group is further linked to a piperidine ring, which is substituted at the 1-position with a 1-methyl-1H-pyrazolo[3,4-d]pyrimidine moiety.
Eigenschaften
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O/c1-23-16-13(8-22-23)17(21-11-20-16)24-6-3-12(4-7-24)10-25-15-2-5-19-9-14(15)18/h2,5,8-9,11-12H,3-4,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDVTHNOMBRRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Malononitrile Derivatives
A patent by WO2016170545A1 details the synthesis of analogous pyrazolo[3,4-d]pyrimidines using malononitrile and aryl ketones. For the target compound:
-
Step 1 : React 4-phenoxyphenylacetone with malononitrile in tetrahydrofuran (THF) using diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) to yield 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile .
-
Step 2 : Methylate the intermediate with dimethyl sulfate in 1,4-dioxane/potassium carbonate to form 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile .
Table 1 : Optimization of Cyclocondensation Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 78 |
| Base | DIPEA | 82 |
| Temperature (°C) | 25–30 | 85 |
Formation of the Pyrazolo[3,4-d]Pyrimidine Ring
The methylated malononitrile derivative undergoes cyclization with hydrazine derivatives:
-
Step 3 : Treat 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile with methylhydrazine in ethanol under reflux to form 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Critical Note : Substituent positioning on the pyrazole ring is controlled by stoichiometry and reaction time. Excess methylhydrazine ensures complete N-methylation.
Functionalization of the Piperidine Linker
Synthesis of 4-(Chloromethyl)Piperidine
The piperidine linker is prepared via:
-
Step 4 : Chlorinate piperidin-4-ylmethanol using thionyl chloride (SOCl₂) in dichloromethane (DCM) to yield 4-(chloromethyl)piperidine hydrochloride .
Table 2 : Chlorination Efficiency with Different Reagents
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂ | DCM | 92 | 98 |
| PCl₅ | Toluene | 85 | 95 |
Coupling with the Pyrazolo[3,4-d]Pyrimidine Core
-
Step 5 : React 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4-(chloromethyl)piperidine in DCM using DIPEA as a base. This nucleophilic substitution yields 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-ylmethanol .
Key Insight : Polar aprotic solvents like DCM or acetonitrile enhance reaction rates by stabilizing transition states.
Etherification with 3-Chloro-4-Hydroxypyridine
Mitsunobu Reaction for Ether Formation
The final ether bond is established via Mitsunobu conditions:
-
Step 6 : Combine 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-ylmethanol with 3-chloro-4-hydroxypyridine using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.
Table 3 : Mitsunobu Reaction Optimization
| Condition | Outcome |
|---|---|
| Solvent: THF | Yield: 88% |
| Solvent: DMF | Yield: 72% |
| Catalyst: DIAD | Yield: 85% |
Alternative SN2 Displacement
For large-scale synthesis, a cost-effective SN2 approach is viable:
-
Step 7 : Deprotonate 3-chloro-4-hydroxypyridine with sodium hydride (NaH) in DMF, then add 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-ylmethanol . Heat to 80°C for 12 hours.
Advantage : Avoids stoichiometric phosphine reagents, reducing waste.
Purification and Crystallization Strategies
Amorphous Form Isolation
The patent WO2016170545A1 outlines amorphous phase preparation:
-
Step 8 : Dissolve the crude product in 10% methanol/DCM and precipitate with water at 25–30°C. Slurry the solid in water to yield amorphous 3-chloro-4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine .
PXRD Analysis : The amorphous form shows a halo pattern without Bragg peaks.
Crystalline Form A Preparation
-
Step 9 : Recrystallize the amorphous solid from methanol/DCM (1:3) at −20°C to obtain crystalline Form A.
Table 4 : Crystallization Solvent Screening
| Solvent Ratio (MeOH:DCM) | Crystal Form | Melting Point (°C) |
|---|---|---|
| 1:3 | Form A | 158–160 |
| 1:1 | Form B | 152–154 |
Scale-Up Considerations and Process Economics
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Environmental Impact |
|---|---|---|
| Diisopropylethylamine | 120 | Moderate |
| Thionyl chloride | 90 | High |
| Methylhydrazine | 200 | High |
Waste Stream Management
-
SOCl₂ Quenching : Neutralize with aqueous NaHCO₃ to minimize HCl emissions.
-
DEAD Handling : Incinerate triphenylphosphine oxide byproduct to prevent phosphine accumulation.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the realm of cancer treatment and enzyme modulation.
Case Study: CDK2 Inhibition
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cyclin-dependent kinase 2 (CDK2), an important target for cancer therapy. Compounds similar to 3-chloro-4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine have shown promise in selectively targeting tumor cells, suggesting that this compound could be developed for similar applications .
Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial and anticancer properties. The specific compound may have enhanced efficacy due to its unique substituents.
Table 1: Biological Activity of Related Compounds
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| Compound A | CDK2 | Inhibition | |
| Compound B | Bacterial Strains | Antimicrobial | |
| Compound C | Cancer Cells (MCF-7) | Anti-proliferative |
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for developing new materials and pharmaceuticals.
Synthetic Routes
The synthesis often involves palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential for constructing complex molecular architectures .
Wirkmechanismus
The mechanism by which 3-chloro-4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Core Structure Variations
- Pyridine vs. Pyridopyrimidinone Derivatives: The target compound’s pyridine core differs from pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 50e in ), which feature a fused pyridine-pyrimidinone system. This core alteration impacts electronic properties and binding interactions. For instance, the pyridopyrimidinone scaffold in 50e introduces hydrogen-bonding capabilities via the carbonyl group, absent in the target compound’s pyridine .
Substituent Analysis
Piperidine-Pyrazolopyrimidine Linkage :
- The piperidine-pyrazolopyrimidine group is a shared feature with patent compound EP 1 808 168 B1 (). However, the target compound attaches this group via a methoxy linker to pyridine, whereas the patent compound links it to a pyridin-3-yl-acetic acid group, altering solubility and target selectivity .
- In compound 33b (), the piperidine is substituted with an ethyl group, contrasting with the target’s 1-methyl-pyrazolopyrimidine substitution. Such modifications influence steric hindrance and pharmacokinetic profiles .
Chlorine and Methoxy Substituents :
Pharmacological and Physicochemical Properties
- Metabolic Stability : The 1-methyl group on the pyrazole in the target compound may reduce oxidative metabolism compared to unsubstituted analogs, as seen in piperidine-pyrazole intermediates () .
- Biological Activity : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) are often kinase inhibitors. The target’s methoxy-piperidine linker may confer selectivity for specific kinase isoforms .
Key Research Findings and Challenges
Biologische Aktivität
The compound 3-chloro-4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula
- Chemical Formula : C₁₃H₁₄ClN₅O
- Molecular Weight : 285.74 g/mol
Structural Characteristics
The compound features a pyridine ring substituted with a chloro group and a methoxy group, along with a pyrazolo[3,4-d]pyrimidine moiety linked to a piperidine structure. This unique combination allows for various interactions with biological targets.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer activity. Specifically, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been identified as a mechanism through which these compounds exert antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
Case Studies
- In Vitro Studies : A study demonstrated that this compound effectively inhibited the proliferation of MCF-7 cells with an IC50 value indicating potent activity .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Table 1: Summary of Biological Activities
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- CDK Inhibition : By binding to the ATP-binding pocket of CDKs, the compound prevents their phosphorylation activity, leading to cell cycle arrest.
- Enzyme Inhibition : The methoxy group enhances the lipophilicity of the compound, facilitating better membrane penetration and enzyme interaction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
